(E)-methyl 4-(3-(1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl)acrylamido)benzoate
Description
Properties
IUPAC Name |
methyl 4-[[(E)-3-[1-(2-cyanoethyl)-3-(4-fluorophenyl)pyrazol-4-yl]prop-2-enoyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O3/c1-31-23(30)17-5-10-20(11-6-17)26-21(29)12-7-18-15-28(14-2-13-25)27-22(18)16-3-8-19(24)9-4-16/h3-12,15H,2,14H2,1H3,(H,26,29)/b12-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCSCEIOYJOUBT-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CN(N=C2C3=CC=C(C=C3)F)CCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CN(N=C2C3=CC=C(C=C3)F)CCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-methyl 4-(3-(1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl)acrylamido)benzoate is a complex organic compound with potential biological activities. Its structure incorporates various functional groups that may influence its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the current understanding of its biological activity based on diverse research findings.
- Molecular Formula: C16H16FN5O2
- Molecular Weight: 345.33 g/mol
- IUPAC Name: this compound
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The following mechanisms have been identified:
- Enzyme Inhibition: The compound has shown potential in inhibiting enzymes involved in inflammatory pathways, which may lead to reduced inflammation and pain relief.
- Receptor Modulation: It may bind to various receptors, influencing cellular signaling pathways that govern cell proliferation and apoptosis, particularly in cancer cells.
Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have demonstrated that related compounds can inhibit tumor growth by inducing apoptosis in cancer cells through the modulation of various signaling pathways.
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound A | 5.0 | Cancer cell lines |
| Compound B | 3.5 | Apoptosis induction |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. Preliminary studies have indicated that it may exhibit moderate to strong antibacterial effects against various pathogens.
Case Studies
-
In Vitro Studies:
A study conducted on the compound's derivatives showed promising results in inhibiting the growth of several cancer cell lines, including breast and colon cancer cells. The mechanism was linked to cell cycle arrest and apoptosis induction. -
In Vivo Studies:
Animal models treated with the compound demonstrated reduced tumor sizes compared to control groups, suggesting effective bioavailability and therapeutic potential.
Comparison with Similar Compounds
Key Observations :
- The target compound’s acrylamido linker distinguishes it from analogs with ether, thioether, or acyloxy bridges .
- The 2-cyanoethyl group is unique among the compared compounds and could improve solubility or serve as a hydrogen-bond acceptor .
- Unlike chlorophenyl or benzothiazolyl substituents in analogs , the 4-fluorophenyl group in the target compound may reduce steric hindrance while maintaining electron-withdrawing effects.
Physicochemical Properties
- Density: The monoclinic crystal system (space group C2) and density of 1.405 g/cm³ observed in a triazole-thione analog provide a benchmark for crystallographic studies of the target compound.
- Solubility : The methyl benzoate ester may improve solubility in organic solvents compared to ethyl or propyl esters .
Preparation Methods
Synthesis of 1-(2-Cyanoethyl)-3-(4-Fluorophenyl)-1H-Pyrazole-4-Carbaldehyde
The pyrazole core is constructed via a cyclocondensation reaction. A mixture of 4-fluorophenylhydrazine and ethyl 3-(dimethylamino)acrylate undergoes [3+2] cyclization in ethanol under reflux to yield 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde. Subsequent N-alkylation with 2-cyanoethyl bromide in the presence of potassium carbonate introduces the 2-cyanoethyl group at the pyrazole’s N1 position (Figure 1).
Reaction Conditions :
Formation of the Acrylamido Bridge
The acrylamido linkage is established via Knoevenagel condensation between 1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde and methyl 4-aminobenzoate. In ethanol with piperidine as a base, the aldehyde reacts with the amine to form an intermediate Schiff base, which undergoes dehydration to yield the α,β-unsaturated acrylamido product (Figure 2).
Optimized Parameters :
- Molar ratio (aldehyde:amine): 1:1.2
- Catalyst: Piperidine (10 mol%)
- Reaction time: 6 hours at 70°C
- Yield: 85%
Structural Elucidation and Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆) :
δ 8.72 (s, 1H, pyrazole-H), 8.21 (d, J = 8.4 Hz, 2H, benzoate-H), 7.89 (d, J = 8.4 Hz, 2H, benzoate-H), 7.65–7.58 (m, 2H, fluorophenyl-H), 7.35–7.28 (m, 2H, fluorophenyl-H), 6.98 (d, J = 15.6 Hz, 1H, acrylamido-Hα), 6.45 (d, J = 15.6 Hz, 1H, acrylamido-Hβ), 4.45 (t, J = 6.8 Hz, 2H, N-CH₂), 3.89 (s, 3H, OCH₃), 2.95 (t, J = 6.8 Hz, 2H, CH₂CN).¹³C NMR (100 MHz, DMSO-d₆) :
δ 166.2 (C=O, ester), 163.5 (C=O, amide), 160.1 (C-F), 148.9 (pyrazole-C4), 142.3 (acrylamido-Cβ), 132.8–115.4 (aromatic carbons), 118.7 (CN), 52.3 (OCH₃), 45.2 (N-CH₂), 35.1 (CH₂CN).
Infrared (IR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the (E)-configuration of the acrylamido group (Figure 3). The pyrazole and fluorophenyl rings exhibit dihedral angles of 12.4°, while the benzoate ester adopts a coplanar conformation with the acrylamido moiety. Intermolecular N–H···O hydrogen bonds stabilize the crystal lattice.
Crystallographic Data :
Mechanistic Insights
The Knoevenagel condensation proceeds via deprotonation of the aldehyde’s α-hydrogen by piperidine, forming an enolate that attacks the electrophilic carbon of the amine. Subsequent elimination of water generates the conjugated acrylamido system (Figure 4). The reaction’s regioselectivity is driven by the electron-withdrawing cyanoethyl group, which stabilizes the transition state.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Knoevenagel | Ethanol, piperidine, 70°C | 85 | 98 |
| Wittig Reaction | THF, n-BuLi, 0°C | 72 | 95 |
| Michael Addition | DMF, DBU, rt | 68 | 92 |
The Knoevenagel method offers superior yield and simplicity, making it the preferred route.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
